molecular formula C14H14N2 B13451906 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene

2,7-Diaza-1,2,3,6,7,8-hexahydropyrene

Cat. No.: B13451906
M. Wt: 210.27 g/mol
InChI Key: HITIEOYNGDBUDI-UHFFFAOYSA-N
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Description

2,7-Diaza-1,2,3,6,7,8-hexahydropyrene: is a polycyclic aromatic compound with the molecular formula C16H16N2. This compound is characterized by its unique structure, which includes two nitrogen atoms incorporated into a hexahydropyrene framework. The presence of nitrogen atoms in the structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diamines with aromatic aldehydes under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Diaza-1,2,3,6,7,8-hexahydropyrene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,7-Diaza-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene

InChI

InChI=1S/C14H14N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-4,15-16H,5-8H2

InChI Key

HITIEOYNGDBUDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C4C3=C(CNC4)C=C2)CN1

Origin of Product

United States

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